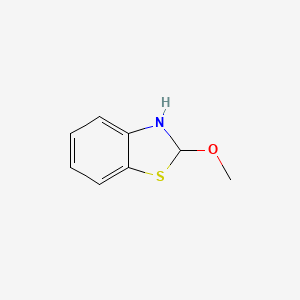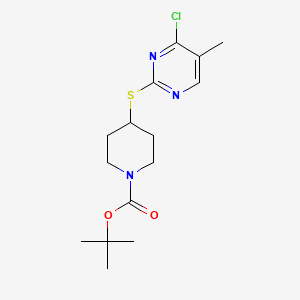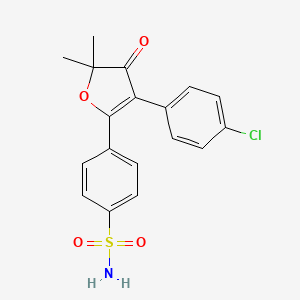![molecular formula C9H14S B13965279 Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- CAS No. 33312-98-0](/img/structure/B13965279.png)
Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[221]heptane-2-thione, 3,3-dimethyl- is a bicyclic compound with a unique structure that includes a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfur-containing reagents. One common method is the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with Lawesson’s reagent under reflux conditions . This reaction converts the ketone group to a thione group, yielding the desired compound.
Industrial Production Methods
While specific industrial production methods for Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The thione group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired product
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions with thione-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Similar structure but with a methylene group instead of a thione group.
Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-: Contains a dione group instead of a thione group.
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: Contains a ketone group instead of a thione group.
Uniqueness
Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- is unique due to the presence of the thione group, which imparts different chemical reactivity compared to its analogs with methylene, dione, or ketone groups. This makes it valuable for specific synthetic applications and potential biological activities.
Eigenschaften
CAS-Nummer |
33312-98-0 |
|---|---|
Molekularformel |
C9H14S |
Molekulargewicht |
154.27 g/mol |
IUPAC-Name |
3,3-dimethylbicyclo[2.2.1]heptane-2-thione |
InChI |
InChI=1S/C9H14S/c1-9(2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
LIZSKRUVSJUPNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)

